molecular formula C9H10N2O4 B14791677 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14791677
M. Wt: 210.19 g/mol
InChI Key: MVKQANSMOSLNFU-UHFFFAOYSA-N
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Description

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination and subsequent treatment with aqueous ammonia to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of carbonic anhydrase, affecting processes such as pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with a similar oxazole structure.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H10N2O4/c1-5(9(13)14)3-8(12)10-7-4-6(2)15-11-7/h3-4H,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

MVKQANSMOSLNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=C(C)C(=O)O

Origin of Product

United States

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